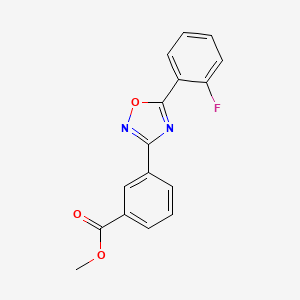Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
CAS No.: 775304-60-4
Cat. No.: VC3737535
Molecular Formula: C16H11FN2O3
Molecular Weight: 298.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 775304-60-4 |
|---|---|
| Molecular Formula | C16H11FN2O3 |
| Molecular Weight | 298.27 g/mol |
| IUPAC Name | methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate |
| Standard InChI | InChI=1S/C16H11FN2O3/c1-21-16(20)11-6-4-5-10(9-11)14-18-15(22-19-14)12-7-2-3-8-13(12)17/h2-9H,1H3 |
| Standard InChI Key | LFJJTHGQRVVGGN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F |
Introduction
Chemical Identification and Properties
Chemical Structure and Identification
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate consists of a 1,2,4-oxadiazole core connected to a 2-fluorophenyl group at position 5 and a methyl benzoate group at position 3. The compound is identified by several registry and classification systems as detailed in Table 1.
Table 1: Chemical Identification Parameters
The compound features a characteristic structure with the 1,2,4-oxadiazole heterocycle serving as the central structural motif. This heterocycle contains three heteroatoms (two nitrogen atoms and one oxygen atom) in a five-membered ring, creating a unique electronic distribution that contributes to its chemical properties and biological activities . The 2-fluorophenyl substituent at position 5 of the oxadiazole ring and the methyl benzoate group at position 3 create a distinct molecular architecture that influences its physical, chemical, and biological characteristics.
Physical and Chemical Properties
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate exhibits specific physical and chemical properties that contribute to its stability, reactivity, and potential applications. Table 2 summarizes these properties based on available data.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.269 g/mol |
| Exact Mass | 298.075 |
| Boiling Point | 457.2±55.0°C at 760 mmHg |
| LogP | 3.3293 |
| Polar Surface Area (PSA) | 65.22000 |
| Physical State | Not specified in available data |
| Solubility | Not specified in available data |
The compound's relatively high boiling point (457.2±55.0°C at 760 mmHg) indicates strong intermolecular forces and thermal stability . The LogP value of 3.3293 suggests moderate lipophilicity, which could influence its membrane permeability and pharmaceutical applications . The polar surface area (PSA) of 65.22000 provides insight into the compound's potential for membrane penetration and bioavailability . These properties collectively contribute to the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Synthesis and Preparation Methods
The synthesis of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate follows a multi-step reaction pathway. According to patent literature, the synthesis involves several key steps, starting from 3-cyanobenzoic acid . The general synthetic route is outlined below:
-
Conversion of 3-cyanobenzoic acid to methyl 3-cyanobenzoate through reaction with methyl iodide
-
Reaction of methyl 3-cyanobenzoate with hydroxylamine to form methyl 3-(N-hydroxyindenyl)benzoate
-
Reaction of methyl 3-(N-hydroxyindenyl)benzoate with 2-fluorobenzoyl chloride to yield 3-[N-(2-Fluorobenzoyloxy)indenyl]benzoic acid methyl ester
-
Dehydration and ring closure of 3-[N-(2-Fluorobenzoyloxy)indenyl]benzoic acid methyl ester to form Methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
This synthetic pathway is significant as it produces the target compound, which can be further transformed through hydrolysis to yield 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, a compound with potential therapeutic applications . The synthetic process demonstrates the versatility of 1,2,4-oxadiazole chemistry and highlights the importance of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate as an intermediate in pharmaceutical development.
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Patent documentation indicates established methods for this synthesis that have been optimized for scalability and efficiency in pharmaceutical production settings .
Research Findings and Developments
Recent research on 1,2,4-oxadiazole derivatives structurally related to Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate has yielded significant findings relevant to understanding the properties and potential applications of this compound. A 2025 study focused on structural analysis of a novel 1,2,4-oxadiazole derivative, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, which shares structural similarities with our compound of interest .
The crystalline structure analysis revealed that the compound crystallized in the triclinic system, displaying a linear conformation with bond lengths closely aligned with Cambridge Structural Database (CSD) averages . This high precision in molecular structure contributes to understanding the structure-activity relationships of compounds in this class, including Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate.
Hirshfeld surface analysis highlighted the predominance of C–H···O and C–H···π interactions, with dispersion energy playing a critical role in stabilizing the crystal lattice . These findings provide insights into the intermolecular interactions that may influence the properties and behavior of Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate in various environments.
Patent developments indicate ongoing interest in 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid and related compounds for pharmaceutical applications . The compound Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate serves as a key intermediate in these developments, highlighting its importance in pharmaceutical research and development pipelines.
The comprehensive suite of structural and computational analyses conducted on related compounds underscores the potential of 1,2,4-oxadiazole derivatives, suggesting that Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate may represent a promising candidate for further development in antimicrobial and other therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume